5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Brand Name: Vulcanchem
CAS No.: 248602-19-9
VCID: VC15993915
InChI: InChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3
SMILES:
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS No.: 248602-19-9

Cat. No.: VC15993915

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole - 248602-19-9

Specification

CAS No. 248602-19-9
Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
IUPAC Name 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Standard InChI InChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3
Standard InChI Key ZQCWSGDTIJGZET-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C3=C(N2)CCC3

Introduction

Chemical Structure and Molecular Characteristics

Core Bicyclic Architecture

The tetrahydrocyclopenta[b]indole system consists of a cyclopentane ring fused to an indole moiety, creating a rigid bicyclic framework. For 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, the methyl substituent occupies the fifth position of the indole ring (Figure 1). This structural feature influences electron distribution and steric interactions, which are critical for molecular recognition in biological systems.

Molecular Formula: C12H13N\text{C}_{12}\text{H}_{13}\text{N}
Molecular Weight: 171.24 g/mol
IUPAC Name: 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

The planar indole system (r.m.s. deviation<0.06\text{r.m.s. deviation} < 0.06 Å in analogs ) and puckered cyclopentane ring (r.m.s. deviation0.24\text{r.m.s. deviation} \approx 0.24 Å ) create a hybrid geometry that balances aromaticity and conformational flexibility.

Synthetic Strategies and Challenges

Comparative Synthesis Pathways

While no documented synthesis of the 5-methyl isomer exists, analogous routes for 4-, 6-, and 7-methyl derivatives suggest viable approaches:

  • Hydrazine-Cyclization: Reaction of substituted phenylhydrazines with cyclopentanone under acidic conditions, as seen in 7-methyl synthesis.

  • Morita–Baylis–Hillman Adducts: Utilization of acrylate intermediates for constructing the cyclopentane-indole backbone, demonstrated in PMC studies .

  • Reductive Cyclization: Sodium tetrahydroborate-mediated reduction of β-hydroxy-carbonyl intermediates .

For the 5-methyl variant, substitution patterns in precursors (e.g., 5-methylindole or tailored hydrazines) would dictate regioselectivity. Steric hindrance at the 5-position may necessitate optimized catalysts or stepwise functionalization.

Physicochemical Properties

Comparative Data from Analogous Compounds

Property4-Methyl6-Methyl7-Methyl5-Methyl (Predicted)
Melting PointNot reportedNot reportedNot reported180–185°C
LogP2.82.73.12.9
Aqueous SolubilityLowLowLowLow

The 5-methyl isomer’s predicted LogP aligns with its analogs, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Biological Activity and Mechanisms

Anticancer Applications

Tetrahydrocyclopenta[b]indoles interfere with tubulin polymerization and kinase signaling. In PMC studies, a trimethoxyphenyl-substituted analog demonstrated IC50_{50} = 1.2 µM against MCF-7 breast cancer cells . The 5-methyl group’s electron-donating effects could enhance π-stacking with aromatic residues in oncogenic targets.

Industrial and Materials Science Applications

Organic Semiconductor Development

The planar indole moiety and extended π-system make tetrahydrocyclopenta[b]indoles candidates for organic light-emitting diodes (OLEDs). Hole mobility in thin films of 6-methyl derivatives reaches 10310^{-3} cm2^2/V·s, suggesting the 5-methyl variant may exhibit comparable performance.

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for 5-methyl functionalization.

  • Structure-Activity Relationships (SAR): Systematic comparison of 4-, 5-, 6-, and 7-methyl isomers in biological assays.

  • Crystallographic Studies: Resolving the 5-methyl isomer’s solid-state conformation to guide drug design.

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